2-phenyl-3-(2-pyridinyl)-4(3H)-quinazolinone
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Overview
Description
2-phenyl-3-(2-pyridinyl)-4(3H)-quinazolinone is a heterocyclic compound that belongs to the quinazolinone family This compound is characterized by its fused ring structure, which includes a quinazolinone core substituted with phenyl and pyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-3-(2-pyridinyl)-4(3H)-quinazolinone typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization. One common method involves the reaction of 2-aminobenzamide with 2-pyridinecarboxaldehyde in the presence of a catalyst such as acetic acid under reflux conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to yield the desired quinazolinone product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the aforementioned synthetic routes. This could include the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the development of greener and more sustainable processes.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-3-(2-pyridinyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can introduce a wide range of substituents onto the phenyl or pyridinyl rings.
Scientific Research Applications
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules.
Biology: It has shown promise as a potential therapeutic agent due to its ability to interact with biological targets.
Medicine: Research has indicated potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: The compound’s unique structure makes it a candidate for use in materials science, particularly in the development of novel polymers and electronic materials.
Mechanism of Action
The mechanism by which 2-phenyl-3-(2-pyridinyl)-4(3H)-quinazolinone exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its observed biological activities. Further research is needed to elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
2-phenyl-3-(2-pyridinyl)-4(3H)-quinazolinone can be compared with other quinazolinone derivatives, such as:
- 2-phenylquinazolin-4(3H)-one
- 3-(pyridin-2-yl)quinazolin-4(3H)-one
- 2-methyl-3-(pyridin-2-yl)quinazolin-4(3H)-one
These compounds share a similar quinazolinone core but differ in their substituents. The presence of both phenyl and pyridinyl groups in this compound imparts unique chemical and biological properties, making it distinct from its analogs.
Properties
Molecular Formula |
C19H13N3O |
---|---|
Molecular Weight |
299.3g/mol |
IUPAC Name |
2-phenyl-3-pyridin-2-ylquinazolin-4-one |
InChI |
InChI=1S/C19H13N3O/c23-19-15-10-4-5-11-16(15)21-18(14-8-2-1-3-9-14)22(19)17-12-6-7-13-20-17/h1-13H |
InChI Key |
PCKCVZVAVVAFCB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=N4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=N4 |
Origin of Product |
United States |
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